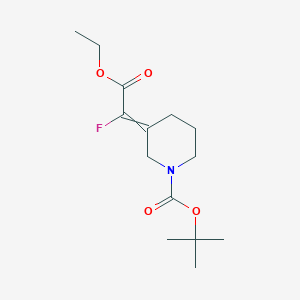

tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate

Description

Historical Context and Development

The development of tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate emerged from the broader historical trajectory of piperidine chemistry, which traces its origins to the mid-19th century when piperidine was first isolated by Scottish chemist Thomas Anderson in 1850 and subsequently by French chemist Auguste Cahours in 1852. These pioneering researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational understanding of this important heterocyclic scaffold. The evolution toward fluorinated piperidine derivatives represents a more contemporary development, driven by the pharmaceutical industry's recognition of fluorine's unique properties in modulating drug behavior. Industrial production methods for piperidine have evolved significantly since these early discoveries, with modern approaches utilizing the hydrogenation of pyridine over molybdenum disulfide catalysts or modified Birch reduction using sodium in ethanol.

The synthesis of complex fluorinated piperidine derivatives like this compound represents the culmination of decades of advancement in synthetic methodology. The incorporation of the tert-butyl carbamate protecting group reflects the influence of modern protecting group chemistry, while the ethoxy-fluoro-oxoethylidene moiety demonstrates sophisticated approaches to introducing multiple functional groups with precise stereochemical control. The compound belongs to a class of piperidine carboxylates that have gained prominence in recent years due to their versatility as synthetic intermediates and their potential applications in medicinal chemistry. Historical development in this field has been characterized by progressive refinement of synthetic methods, moving from simple cyclization reactions involving 1,5-dibromopentane and ammonia to more sophisticated approaches that enable the introduction of complex substituent patterns.

Position in Fluorinated Heterocyclic Chemistry

This compound occupies a significant position within the expanding field of fluorinated heterocyclic chemistry, where the strategic incorporation of fluorine atoms has revolutionized pharmaceutical research and development. Fluorinated piperidines represent particularly desirable motifs for pharmaceutical and agrochemical research, yet general synthetic access to these compounds has remained challenging. The compound exemplifies the sophisticated approach required to access multifluorinated piperidines, which have become increasingly important due to fluorine's unique properties including high electronegativity, small size, and strong carbon-fluorine bond strength. These characteristics contribute to enhanced metabolic stability, altered lipophilicity, and modified binding interactions with biological targets.

Within the broader context of fluorinated heterocycles, piperidine derivatives hold special significance because piperidine represents the most abundant heterocycle found in pharmaceuticals. Recent investigations have revealed that 59% of all small-molecule drugs approved by the Food and Drug Administration contain at least one nitrogen-containing heterocycle, with piperidine being particularly prominent. The combination of fluorine substituents with nitrogen-containing heterocycles has emerged as a powerful strategy for optimizing drug properties, with almost one-quarter of all small-molecule drugs in the market containing at least one fluorine atom. The specific structural features of this compound, including the electron-withdrawing fluorine atom and the lipophilic ethyl group, position it as a valuable representative of this important class of compounds.

The compound's position in fluorinated heterocyclic chemistry is further emphasized by recent developments in synthetic methodology that have enabled access to these previously challenging targets. Heterogeneous catalysis approaches have been developed to selectively reduce fluoropyridines to fluorinated piperidines while avoiding competing hydrodefluorination pathways. The conformational behavior of fluorinated piperidines has attracted significant attention from physical-organic chemists, with detailed studies revealing fundamental interactions that influence their biological activity. Nuclear magnetic resonance analysis has demonstrated that fluorinated piperidines adopt specific gauche conformations that contribute to their unique properties and biological activities.

Chemical Significance and Research Importance

The chemical significance of this compound extends beyond its structural complexity to encompass its role as a versatile building block for multifunctionalized chemical reactions and its potential applications in pharmaceutical research. The compound serves as a representative example of how modern synthetic chemistry can combine multiple functional groups within a single molecule to create structures with enhanced utility and biological activity. Its significance lies particularly in its role as a Boc-protected piperidine derivative, which provides a versatile platform for further chemical transformations while maintaining structural integrity during synthetic manipulations.

Research importance of this compound is demonstrated through its applications in medicinal chemistry, where it functions as an intermediate in the synthesis of pharmaceutical compounds targeting various biological systems. The presence of the tert-butyl carbamate protecting group enables selective deprotection and subsequent functionalization, making it particularly valuable for complex synthetic sequences. The compound's structure incorporates several key features that are highly valued in drug discovery programs, including the fluorine substituent that can enhance binding affinity and selectivity through strong hydrogen bonding and electrostatic interactions, and the piperidine ring that provides structural rigidity and improved stability.

Contemporary research has highlighted the versatility of fluorinated piperidine derivatives in accessing enantioenriched compounds through sophisticated synthetic strategies. Recent publications have demonstrated methods for preparing enantioenriched fluorinated piperidines using oxazolidine-substituted pyridine precursors, followed by diastereoselective hydrogenation and auxiliary cleavage. The ability to control stereochemistry while introducing fluorine substituents represents a significant advancement in the field and underscores the importance of compounds like this compound as research tools and synthetic intermediates.

The research importance of this compound extends to its role in understanding structure-activity relationships in fluorinated heterocycles. Studies have shown that the strategic placement of fluorine atoms can dramatically influence biological activity, with position-specific effects on potency and selectivity. The compound serves as a model system for investigating how multiple functional groups interact to influence overall molecular properties and biological behavior. Its complex structure provides opportunities to study the effects of electronic and steric interactions between the fluorine substituent, the ethoxy group, and the piperidine core.

Furthermore, the compound's significance in contemporary research is highlighted by its potential applications in materials science and industrial chemistry. The unique structural features that make it valuable for pharmaceutical applications also contribute to its utility in developing novel materials with specific properties. The combination of the electron-withdrawing fluorine atom with the electron-donating ethoxy group creates interesting electronic properties that can be exploited in various applications beyond traditional pharmaceutical chemistry.

Propriétés

IUPAC Name |

tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO4/c1-5-19-12(17)11(15)10-7-6-8-16(9-10)13(18)20-14(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVPCVALMPKGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCN(C1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H21FNO5

- Molecular Weight : 283.32 g/mol

- CAS Number : 878590-43-3

The compound features a piperidine ring, which is commonly associated with various pharmacological properties, including analgesic and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The presence of the ethoxy and fluoro groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The piperidine moiety is known to interact with bacterial membranes, leading to cell lysis.

- Cytotoxicity : In vitro studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. The specific mechanisms involve the activation of caspases and the disruption of mitochondrial membrane potential.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.

Pharmacological Effects

The pharmacological profile of this compound includes:

| Effect | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains; further studies needed. |

| Anticancer | Induces apoptosis in specific cancer cell lines; requires more research for confirmation. |

| Anti-inflammatory | Potentially reduces inflammation in animal models; exact mechanisms unclear. |

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial effects of similar piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting that modifications in the piperidine structure can enhance antimicrobial potency.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine derivatives were tested against human breast cancer cell lines (MCF7). The findings showed that these compounds could significantly inhibit cell proliferation at micromolar concentrations, indicating their potential as anticancer agents.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- The structural features of tert-butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate suggest potential applications in the development of pharmaceuticals. Its unique combination of functional groups may enhance biological activity, making it a candidate for the synthesis of new therapeutic agents targeting various diseases.

2. Interaction Studies

- Research involving this compound often focuses on its interactions with biological targets. The presence of fluorine in its structure may influence its binding affinity and selectivity towards specific receptors or enzymes, which is critical in drug design and optimization .

3. Antimicrobial Activity

- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. Investigating the efficacy of this compound against various pathogens could lead to the development of new antibiotics or antifungal agents .

4. Neuropharmacology

- Given its piperidine backbone, this compound may also be explored for neuropharmacological applications. Compounds containing piperidine rings are known to interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound demonstrated enhanced potency in inhibiting specific enzymes involved in cancer progression. The research highlighted the importance of modifying the ethoxy group to optimize activity against cancer cell lines .

Case Study 2: Antimicrobial Properties

In another investigation, researchers tested various piperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, suggesting potential use in developing new antimicrobial agents .

Data Table: Summary of Applications

Comparaison Avec Des Composés Similaires

Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (Compound 10)

- Structure : Lacks the fluorine atom but includes a tert-butoxyethyl and 4-oxo group.

- Synthesis : Prepared via alkylation of ethyl 4-oxo-piperidine-1-carboxylate with tert-butyl bromoacetate using n-BuLi/HMPT in THF, yielding 50% .

- Key Data :

- 1H NMR (CDCl3) : δ 4.34 (bs, 2H), 1.45 (s, 9H, Boc).

- 13C NMR : δ 207.2 (ketone), 170.6 (ester), 80.9 (Boc quaternary carbon).

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)

- Structure: Features a methoxyimino group at C4 and a 3-ethoxy-3-oxopropyl chain.

- Synthesis : Derived from ketone (6) via reaction with O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture .

- Key Data: 1H NMR (CDCl3): δ 4.16–4.08 (m, 4H, ethoxy), 3.85 (s, 2H, methoxyimino). HRMS: m/z 301.1699 [M + H]+ (calc. 301.1758).

tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate (119c)

- Structure : Contains a methylidene group at C5 and a methoxycarbonyl ethyl chain at C2.

- Synthesis: Prepared via organometallic methods, yielding 80% as a colorless oil .

- Key Data :

- 1H NMR (CDCl3) : δ 4.75/4.82 (s, C=CH2), 3.66 (s, 3H, OCH3).

- [α]D : +3.0 (CHCl3), indicating chiral induction.

Substituent Effects on Reactivity and Stability

- Fluorine Impact: The fluorine atom in the target compound likely increases oxidative stability and alters electronic density at the ethylidene group compared to non-fluorinated analogues like Compound 10. This may influence reactivity in subsequent coupling or cyclization reactions.

- Steric Effects : The tert-butyl group in Boc-protected compounds (e.g., Compound 10, 119c) shields the piperidine nitrogen, improving solubility and reducing side reactions .

Physicochemical Properties

- Chromatographic Behavior: Higher RF values (e.g., Compound 7) correlate with increased polarity due to methoxyimino and ethoxypropyl groups.

- Thermal Stability : Boc-protected compounds (e.g., Compound 10, 119c) are generally stable below 100°C, whereas fluoro derivatives may exhibit unique decomposition profiles.

Research Findings and Implications

- Synthetic Efficiency: Yields for Boc-protected piperidines range from 50–84%, with organometallic methods (e.g., Compound 119c) showing superior efficiency compared to classical alkylation (Compound 10) .

- Biological Relevance : Fluorinated analogues like the target compound are underexplored in the evidence but hold promise for drug discovery due to fluorine’s metabolic stability and bioavailability enhancement.

- Limitations : Direct comparisons are hindered by incomplete data on the target compound’s synthesis and characterization. Further studies should prioritize fluorine-specific reactivity and crystallographic analysis (e.g., using SHELX ).

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine core. A common approach is to use a tert-butyloxycarbonyl (Boc)-protected piperidine intermediate, followed by fluorination and ethoxy-oxoethylidene group introduction via nucleophilic substitution or condensation reactions. For fluorination, agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are effective .

- Key Parameters :

- Temperature : Reactions often proceed at 0–20°C to avoid decomposition .

- Catalysts : DMAP (4-dimethylaminopyridine) or triethylamine can enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of fluorinating agents (1.2–1.5 equivalents) to minimize side products .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H, C, and F NMR to confirm substituent positions and fluorine integration. For stereochemistry, NOESY or ROESY can detect spatial proximity of protons .

- Mass Spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, this provides definitive stereochemical assignment .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and Boc-group (C-O, ~1250 cm) vibrations .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the Boc group. Avoid exposure to moisture and strong oxidizing agents (e.g., peroxides), which degrade the ethylidene moiety .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., free piperidine or fluorinated byproducts) .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., fluorination or ethylidene insertion) be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use O or H to trace oxygen/fluorine exchange pathways in fluorination steps .

- Computational Studies : DFT calculations (B3LYP/6-31G*) model transition states and activation energies for ethoxy-oxoethylidene formation .

- Kinetic Analysis : Monitor intermediate formation via in-situ IR or Raman spectroscopy to identify rate-determining steps .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected F NMR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments (–40°C to +40°C) to detect dynamic processes (e.g., ring puckering in piperidine) affecting chemical shifts .

- Solvent Effects : Compare DMSO-d vs. CDCl spectra; hydrogen bonding in polar solvents may mask fluorine environments.

- Synthetic Controls : Prepare analogs with modified substituents (e.g., replacing ethoxy with methoxy) to isolate spectral contributions .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with piperidine-binding pockets) .

- MD Simulations : GROMACS or AMBER can model conformational flexibility in solution, critical for assessing drug-likeness .

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models evaluate catalytic activity in organometallic systems .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.